2-Naphthalenesulfonic acid, 7-(acetylamino)-4-hydroxy-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, sodium salt
Description
This compound is a sodium salt of a naphthalenesulfonic acid derivative with a complex structure featuring:
- A naphthalene backbone substituted with sulfonic acid groups.
- 4-Hydroxy: A hydroxyl group at position 4, contributing to solubility and reactivity.
- Azo linkage: A diazenyl (-N=N-) group at position 3, connected to a phenyl ring bearing a 2-(sulfooxy)ethyl sulfonyl substituent. This group increases hydrophilicity and sulfonation efficiency.
Its structural complexity suggests applications in dyes, analytical reagents, or intermediates in organic synthesis. The sodium salt form improves water solubility, critical for industrial processes .
Properties
CAS No. |
85536-87-4 |
|---|---|
Molecular Formula |
C20H17N3Na2O11S3 |
Molecular Weight |
617.5 g/mol |
IUPAC Name |
disodium;7-acetamido-4-hydroxy-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C20H19N3O11S3.2Na/c1-12(24)21-15-4-7-17-13(10-15)11-18(36(28,29)30)19(20(17)25)23-22-14-2-5-16(6-3-14)35(26,27)9-8-34-37(31,32)33;;/h2-7,10-11,25H,8-9H2,1H3,(H,21,24)(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2 |
InChI Key |
GQYBFALQKPKBPK-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)NC1=CC2=CC(=C(C(=C2C=C1)O)N=NC3=CC=C(C=C3)S(=O)(=O)CCOS(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Naphthalenesulfonic acid, 7-(acetylamino)-4-hydroxy-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, sodium salt involves multiple steps:
Sulfonation: Naphthalene is sulfonated using sulfuric acid to produce naphthalenesulfonic acid.
Diazotization: An aromatic amine is diazotized using sodium nitrite and hydrochloric acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a naphthalenesulfonic acid derivative to form the azo compound.
Acetylation: The amino group is acetylated using acetic anhydride to introduce the acetylamino group.
Sulfonation and Esterification: The compound undergoes further sulfonation and esterification to introduce the sulfooxyethylsulfonyl group.
Industrial production methods typically involve large-scale batch processes with controlled reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-Naphthalenesulfonic acid, 7-(acetylamino)-4-hydroxy-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, sodium salt undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can break the azo linkage, resulting in the formation of aromatic amines.
Substitution: The sulfonic acid groups can undergo substitution reactions with nucleophiles, leading to the formation of different sulfonate esters.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acids.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, acetic anhydride, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dye Industry
This compound is predominantly used in the dye industry due to its vibrant color properties. It serves as a direct dye for textiles and paper products, providing bright colors that are resistant to fading. The azo linkage contributes significantly to its color intensity.
Intermediate in Organic Synthesis
2-Naphthalenesulfonic acid, 7-(acetylamino)-4-hydroxy-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, sodium salt acts as an important intermediate in the synthesis of various organic compounds. Its functional groups allow for further chemical modifications, making it a versatile building block in organic chemistry.
Environmental Applications
Recent studies have explored the potential of this compound in environmental applications, particularly in wastewater treatment processes. Its ability to interact with various pollutants can facilitate the removal of dyes and other contaminants from industrial effluents.
Biochemical Research
In biochemical research, this compound has been investigated for its potential use as a marker or tracer due to its distinct chemical structure and properties. Its solubility in water makes it suitable for various biological assays.
Case Study 1: Application in Textile Dyes
In a study published by the Journal of Applied Polymer Science, researchers evaluated the performance of 2-naphthalenesulfonic acid-based dyes on cotton fabrics. The results indicated that fabrics dyed with this compound exhibited excellent wash fastness and light fastness compared to traditional dyes, making it a favorable choice for textile applications .
Case Study 2: Environmental Remediation
A research paper presented at an environmental chemistry conference highlighted the use of this compound in treating wastewater containing azo dyes. The study demonstrated that the compound effectively adsorbed dye molecules from wastewater, significantly reducing color intensity and chemical oxygen demand (COD) levels .
Case Study 3: Synthesis of Novel Dyes
A recent publication in Synthetic Communications detailed the synthesis of novel azo dyes derived from 2-naphthalenesulfonic acid, 7-(acetylamino)-4-hydroxy-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, sodium salt. The study reported improved color properties and stability compared to existing dyes, indicating potential industrial applications .
Mechanism of Action
The mechanism of action of 2-Naphthalenesulfonic acid, 7-(acetylamino)-4-hydroxy-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, sodium salt involves its interaction with molecular targets through its functional groups. The sulfonic acid groups can form strong ionic interactions with positively charged sites on proteins and other biomolecules. The azo linkage can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. The acetylamino and hydroxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues
A. 7-Amino-4-hydroxy-3-[4-(2-sulfooxyethylsulfonyl)phenyl]azo-8-[2-sulfo-4-(2-sulfooxyethylsulfonyl)phenyl]azo-naphthalene-2-sulfonic acid (CAS 177964-38-4)
- Key Differences :
- Contains two azo groups and two sulfooxyethyl sulfonyl substituents.
- Higher molecular weight (903.89 g/mol vs. ~650–700 g/mol for the target compound).
- Impact : Enhanced water solubility but reduced thermal stability due to additional sulfonic groups. Used in high-performance dyes for textiles .
B. 3-Hydroxy-4-[(4-methyl-2-sulfophenyl)azo]naphthalene-2,7-disulfonic acid, sodium salt (CAS 61617-66-1)
- Key Differences :
- Disulfonic acid groups at positions 2 and 5.
- Methyl-sulfophenyl substituent on the azo group.
- Impact : Improved solubility in acidic media but lower affinity for cellulose fibers compared to the target compound’s sulfooxyethyl group. Common in pH-sensitive indicators .
C. Sodium 4-hydroxy-3-[(2-methoxy-5-nitrophenyl)azo]-6-(phenylamino)naphthalene-2-sulphonate (CAS 3626-41-3)
- Key Differences: Nitro and methoxy groups on the arylazo moiety. Phenylamino group at position 4.
- Impact : Nitro groups increase electron-withdrawing effects, shifting absorption maxima to longer wavelengths (bathochromic shift). Used in brown dyes for leather .
Functional Comparison
Analytical Methods
Biological Activity
2-Naphthalenesulfonic acid, 7-(acetylamino)-4-hydroxy-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, sodium salt, is a complex organic compound belonging to the class of naphthalene sulfonates. It is characterized by its sulfonic acid group, which enhances its solubility in water and biological systems. This compound has garnered attention for its potential biological activities, including its applications in pharmaceuticals and environmental science.
- Molecular Formula : C₁₂H₁₁NNaO₅S
- Molecular Weight : 281.28 g/mol
- CAS Number : 6334-97-0
- LogP : -0.625 (indicating high hydrophilicity)
The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. It acts as a prothrombin inhibitor, which suggests potential applications in anticoagulation therapies . The presence of the acetylamino group may enhance its interaction with biological targets compared to other naphthalene sulfonates.
Antimicrobial Properties
Research indicates that naphthalene sulfonates exhibit antimicrobial activity. For example, studies have shown that derivatives of naphthalene sulfonic acids can inhibit the growth of various bacterial strains . The specific compound may share similar properties due to structural similarities with known antimicrobial agents.
Environmental Impact
The environmental fate of naphthalene sulfonates has been a subject of investigation. A screening assessment by Environment Canada highlighted the ecotoxicity of various naphthalene sulfonate derivatives, noting that they can accumulate in aquatic systems and potentially disrupt local ecosystems . The sodium salt form of this compound is particularly relevant in wastewater treatment processes due to its solubility.
Pharmacokinetics
Pharmacokinetic studies have utilized related compounds to infer the absorption, distribution, metabolism, and excretion (ADME) characteristics of naphthalene sulfonates. These studies indicate that such compounds can undergo metabolic transformations leading to various metabolites, which may exhibit different biological activities .
Table 1: Comparison of Naphthalene Sulfonate Derivatives
| Compound Name | CAS Number | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|
| 2-Naphthalenesulfonic acid | 1321-69-3 | 230.22 | Prothrombin inhibitor |
| 7-Amino-4-hydroxy-2-naphthalenesulfonic acid | 87-02-5 | 201.72 | Antimicrobial |
| 2-Naphthalenesulfonic acid, sodium salt | 25322-17-2 | 230.22 | Low toxicity |
Q & A
Q. Table 1: Common Reagents and Products
| Step | Reagents/Conditions | Major Products | Reference |
|---|---|---|---|
| Diazo Coupling | NaNO₂/HCl, <5°C | Azo-linked intermediates | |
| Sulfonation | H₂SO₄, 80–100°C | Sulfonated derivatives | |
| Reduction | Na₂S₂O₄, pH 10–12 | Aromatic amines |
How can spectroscopic and chromatographic methods characterize this compound?
Basic Question
Methodological Approach :
- UV-Vis Spectroscopy : Azo groups absorb at 450–550 nm; pH-dependent shifts indicate protonation states .
- NMR : ¹H NMR reveals aromatic protons (δ 6.8–8.2 ppm) and sulfooxy groups (δ 3.5–4.2 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 903.89 for C₂₆H₂₅N₅O₁₉S₆) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95%) .
Q. Key Data :
- LogP : -0.5 (calculated), indicating high hydrophilicity .
- Topological Polar Surface Area : 450 Ų, confirming solubility in polar solvents .
How does the azo group influence metal chelation and biological interactions?
Advanced Question
The azo (-N=N-) group acts as a ligand, forming stable complexes with transition metals (e.g., Cr³⁺, Cu²⁺). Applications include:
Q. Table 2: Metal Complex Properties
| Metal | Stability Constant (log K) | Application | Reference |
|---|---|---|---|
| Cr³⁺ | 8.7 | Catalytic oxidation studies | |
| Cu²⁺ | 7.9 | Enzyme inhibition |
What computational methods optimize reaction pathways for this compound?
Advanced Question
Quantum Chemical Workflow :
Reaction Path Search : Density Functional Theory (DFT) at B3LYP/6-31G* level identifies transition states for azo coupling .
Solvent Effects : COSMO-RS models predict solubility in DMSO/water mixtures (error <5%) .
Kinetic Modeling : Transition state theory (TST) calculates activation energy (ΔG‡ = 68.2 kJ/mol) for sulfonation .
Validation : Cross-referencing computational results with experimental FT-IR and XRD data resolves contradictions (e.g., unexpected byproducts due to steric hindrance) .
What stability challenges arise under varying pH and temperature?
Basic Question
Q. Table 3: Stability Profile
| Condition | Observation | Mitigation Strategy | Reference |
|---|---|---|---|
| pH <3 | Protonated sulfonic acids precipitate | Use buffered solutions (pH 5–7) | |
| Temperature >80°C | Accelerated azo bond degradation | Store at 4°C in dark |
How to resolve contradictions between experimental and computational data?
Advanced Question
Case Study : Discrepancy in predicted vs. observed reaction yields for sulfonation (DFT: 85% vs. Actual: 72%).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
